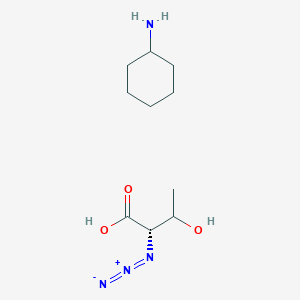

L-azidothreonine CHA salt

Description

Historical Context of Azidoamino Acids in Organic Synthesis and Chemical Biology

Azidoamino acids are synthetic derivatives of natural amino acids where a functional group has been replaced by an azide (B81097) (-N₃). Their journey into the scientific mainstream began in the realm of organic synthesis, where the azide group was recognized as a versatile and efficient synthon. bachem.com It serves as a masked amine; the azide is relatively unreactive under many standard reaction conditions but can be converted to a primary amine via clean and high-yielding reduction reactions, such as the Staudinger reduction. thieme-connect.de This property made α-azido acids valuable building blocks in peptide synthesis, as they are less sterically hindered than many standard protected amino acids, leading to more efficient coupling reactions, especially in sterically demanding cases. thieme-connect.de

The advent of "click chemistry" in the early 2000s dramatically expanded the role of azidoamino acids, transforming them from mere synthetic intermediates into indispensable tools for chemical biology. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are bioorthogonal reactions, meaning they proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. nih.govmdpi.com This breakthrough allowed for the precise chemical modification of biomolecules. Researchers can incorporate azidoamino acids into proteins, peptides, or other biological structures and then use click chemistry to attach probes, such as fluorescent dyes, affinity tags, or drug molecules. mdpi.comchemimpex.comchemimpex.com This has enabled detailed studies of protein synthesis, function, and localization within living cells. nih.gov

| Era | Key Developments | Primary Applications |

| Mid-20th Century | Development of methods to synthesize α-azido acids from α-amino acids. thieme-connect.de | Building blocks in organic synthesis, particularly for complex peptides. bachem.com |

| Late 20th Century | Use of azides as protecting groups in peptide synthesis; development of the Staudinger ligation. thieme-connect.de | Protecting group chemistry; early bioconjugation techniques. |

| Early 21st Century | Introduction of CuAAC and SPAAC ("Click Chemistry"). nih.gov | Bioorthogonal labeling, protein engineering, drug delivery, in vivo imaging. nih.govmdpi.comnih.gov |

| Present | Expansion of the genetic code to incorporate azidoamino acids directly into proteins in living organisms. nih.govacs.org | Probing enzyme mechanisms, creating novel biopolymers, advanced diagnostics. acs.orgeurpepsoc.com |

Significance of L-Stereochemistry in Bio-oriented Research and Enantioselective Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in biology. libretexts.org Most biological molecules, including amino acids (with the exception of achiral glycine), are chiral, meaning they exist as one of two non-superimposable mirror images, or enantiomers. In virtually all life on Earth, proteins are constructed exclusively from the L-enantiomers of amino acids. google.com This homochirality is critical for the proper folding of proteins into specific three-dimensional structures, which in turn dictates their function.

The significance of L-stereochemistry is most apparent in molecular recognition events. Biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with the enantiomers of a substrate or ligand. libretexts.org An enzyme's active site is precisely shaped to bind an L-amino acid substrate, while the D-enantiomer will not fit correctly and will not be processed. libretexts.org This stereospecificity is the basis for much of biochemistry and pharmacology.

Consequently, in bio-oriented research, the synthesis of enantiomerically pure compounds is paramount. Enantioselective synthesis, or asymmetric synthesis, refers to chemical reactions that preferentially produce one enantiomer over the other. google.com For a compound like L-azidothreonine to be used as a probe in a biological system, it must possess the correct L-configuration to be recognized and incorporated by the cellular machinery (e.g., by ribosomes during protein translation). nih.gov The synthesis of such molecules is a significant challenge that requires sophisticated catalytic systems or the use of chiral starting materials derived from the natural "chiral pool". researchgate.net The use of the L-isomer ensures that the synthetic building block mimics its natural counterpart, allowing for meaningful investigations into biological processes.

Overview of Research Paradigms and Disciplinary Impact of L-Azidothreonine CHA Salt

L-azidothreonine CHA salt is a non-canonical amino acid derivative designed for advanced applications in chemical research. Its utility stems from the strategic combination of its structural features, which allows it to impact multiple scientific disciplines.

The core of the molecule, L-azidothreonine , is an analogue of the natural amino acid L-threonine. The presence of the azido (B1232118) group on the side chain provides a bioorthogonal handle for chemical modification via click chemistry. chemimpex.com This enables its use in a variety of research paradigms:

Protein Structure and Function Analysis: By incorporating L-azidothreonine into a protein in place of a natural threonine residue, researchers can attach spectroscopic probes to study protein folding, dynamics, and interactions in real-time. mdpi.com

Peptide Synthesis and Drug Development: The compound can be used as a building block in solid-phase peptide synthesis (SPPS) to create modified peptides with enhanced stability or novel functions. chemimpex.comthermofisher.com The azide allows for the conjugation of polyethylene (B3416737) glycol (PEG), drug payloads, or other moieties to improve the therapeutic properties of the peptide. chemimpex.com

Bioconjugation and Materials Science: The ability to selectively attach this amino acid to other molecules or surfaces is valuable in creating novel biomaterials, diagnostic assays, and targeted drug delivery systems. chemimpex.com

The cyclohexylammonium (CHA) salt form addresses a practical challenge in chemical synthesis. Many amino acid derivatives, particularly those with protecting groups, are oils or amorphous solids that are difficult to handle, purify, and store. bachem.combachem.com Forming a salt with an amine like cyclohexylamine (B46788) often induces crystallization, yielding a stable, solid product that is easier to weigh and handle. bachem.combachem.com This improved stability and handling is crucial for its reliable use in multi-step syntheses like SPPS.

| Component | Function / Significance | Research Applications |

| L-Threonine Core | Mimics the natural amino acid, allowing for recognition by biological systems. | Probing threonine-dependent enzymes; studying post-translational modifications (e.g., glycosylation). |

| Azide Group (-N₃) | Bioorthogonal chemical handle. | Click chemistry, Staudinger ligation, bioconjugation, protein labeling. nih.govchemimpex.com |

| L-Stereochemistry | Ensures compatibility with chiral biological machinery (e.g., enzymes, ribosomes). google.com | In vivo protein incorporation, enzyme substrate studies, creating biologically active peptides. |

| CHA Salt | Improves crystallinity, stability, and handling of the compound. bachem.combachem.com | Facilitates use in solid-phase peptide synthesis (SPPS) and other organic synthesis procedures. |

The disciplinary impact of a tool like L-azidothreonine CHA salt is broad. In medicinal chemistry , it aids in the construction of antibody-drug conjugates and peptide-based therapeutics. chemimpex.com In chemical biology and proteomics , it is a key component for labeling and identifying newly synthesized proteins (e.g., via BONCAT) and for studying complex cellular processes. nih.govmdpi.com In materials science , it can be used to functionalize surfaces with proteins or peptides in a controlled and specific manner. The convergence of these features in a single, stable compound makes L-azidothreonine CHA salt a versatile and powerful reagent in modern chemical research.

Properties

Molecular Formula |

C10H20N4O3 |

|---|---|

Molecular Weight |

244.29 |

Synonyms |

cyclohexanaminium (2R,3S)-2-azido-3-hydroxybutanoate; N3-D-Thr-OH |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for L Azidothreonine Cha Salt

Chiral Synthesis from Precursors

The synthesis of L-azidothreonine, possessing a (2S,3S) stereochemical configuration, originates from its naturally abundant diastereomer, L-threonine, which has a (2S,3R) configuration. The core of the synthesis involves a nucleophilic substitution at the C-3 carbon, which must proceed with a complete inversion of stereochemistry to achieve the desired product.

Enantioselective Routes from L-Threonine Derivatives

The primary strategy for the enantioselective synthesis of L-azidothreonine from L-threonine derivatives hinges on an SN2 (bimolecular nucleophilic substitution) reaction at the β-carbon (C-3). This reaction inherently inverts the stereocenter it occurs at. To achieve this, the hydroxyl group of L-threonine must first be converted into a good leaving group. Two predominant methods are employed for this transformation.

Method 1: Sulfonylation followed by Azide (B81097) Displacement A common and reliable route involves the activation of the hydroxyl group by converting it into a sulfonate ester, such as a mesylate or tosylate. This is typically performed on an L-threonine derivative where the amino and carboxyl groups are suitably protected. The sulfonate is an excellent leaving group, which is then displaced by an azide anion (from a source like sodium azide) in a polar aprotic solvent. The reaction proceeds with complete inversion of configuration at the C-3 position, converting the (3R) center of L-threonine into the (3S) center of L-azidothreonine.

Method 2: The Mitsunobu Reaction The Mitsunobu reaction offers a powerful, one-pot alternative for converting a secondary alcohol directly into an azide with stereochemical inversion. wikipedia.orgencyclopedia.pubresearchgate.netnih.gov This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated in situ, and a suitable azide source, like hydrazoic acid (HN₃) or a zinc azide complex, acts as the nucleophile. The Mitsunobu reaction is renowned for its high stereoselectivity, making it an ideal choice for this delicate transformation. researchgate.netnih.gov

| Parameter | Sulfonylation/Displacement | Mitsunobu Reaction |

| Key Reagents | 1. MsCl or TsCl, Base2. NaN₃ | PPh₃, DEAD/DIAD, HN₃ (or equivalent) |

| Stereochemistry | SN2 Inversion | SN2 Inversion |

| Key Advantage | Utilizes common, cost-effective reagents. | High stereospecificity in a one-pot procedure. |

| Potential Issue | Two discrete steps required. | Stoichiometric phosphine oxide and hydrazine (B178648) byproducts can complicate purification. |

Protecting Group Chemistry for Azido (B1232118) and Hydroxyl Functionalities

Strategic protection of the reactive amino and carboxyl groups of the L-threonine starting material is essential to prevent unwanted side reactions during the activation and displacement of the hydroxyl group. peptide.com

Carboxyl Group Protection: The carboxylic acid is commonly converted to a simple ester, such as a methyl or ethyl ester, to prevent it from acting as a nucleophile. rsc.org This is often achieved by treating the amino acid with the corresponding alcohol under acidic conditions. nih.gov These ester groups are generally stable and can be removed by saponification (base-catalyzed hydrolysis) at the end of the synthesis.

Hydroxyl and Azido Functionalities: The β-hydroxyl group is the reaction site and is therefore not protected but rather activated as described above. The incoming azide (N₃) group itself can be considered a masked form of an amine, stable to many reagents but reducible to a primary amine when desired, for example, through catalytic hydrogenation or Staudinger reduction. researchgate.net

Formation and Utility of Cyclohexylamine (B46788) (CHA) Salt

After the synthesis of L-azidothreonine, the protecting groups are removed to yield the free amino acid. However, free azido-amino acids can be difficult to purify and handle, often existing as oils or amorphous solids.

Influence of Counterion on Reaction Efficacy in Downstream Applications

The cyclohexylammonium counterion serves as a temporary protecting group for the carboxylic acid functionality. In its salt form, the carboxylate is deprotonated and unreactive towards electrophiles or coupling reagents used in peptide synthesis.

For downstream applications, such as incorporation into a peptide chain, the free carboxylic acid must be regenerated. This is accomplished through a straightforward "de-salting" procedure. peptide.com The CHA salt is typically dissolved or suspended in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with a mild aqueous acid, such as potassium hydrogen sulfate (B86663) (KHSO₄) solution. peptide.com This protonates the carboxylate to regenerate the free carboxylic acid in the organic layer, while the protonated cyclohexylamine (cyclohexylammonium sulfate) is partitioned into the aqueous layer and removed. Once the free acid is isolated, it can be activated using standard peptide coupling reagents (e.g., carbodiimides) for subsequent reactions. bachem.com The presence of the CHA counterion, therefore, does not directly affect the efficacy of downstream reactions but necessitates an additional, simple workup step to liberate the reactive functional group.

Purification and Analytical Methodologies in Compound Preparation

The rigorous purification and comprehensive analytical characterization of L-azidothreonine CHA salt are paramount to ensure its suitability for further applications, particularly in academic research where compound purity is critical for reliable and reproducible results. This section details the chromatographic techniques employed for achieving high purity and the spectroscopic and spectrometric methods used for synthetic validation.

Chromatographic Techniques for High Purity L-Azidothreonine CHA Salt

The purification of L-azidothreonine and its subsequent cyclohexylamine (CHA) salt often involves a multi-step process to remove unreacted starting materials, reagents, and byproducts from the synthetic sequence. Given the polar nature of amino acids and their salts, a combination of chromatographic methods is typically employed.

Initial purification of the crude L-azidothreonine, following the azide substitution reaction, can be effectively achieved using ion-exchange chromatography . This technique separates compounds based on their net charge. L-azidothreonine, being an amino acid, is zwitterionic and its charge can be manipulated by adjusting the pH of the mobile phase. A typical procedure involves loading the crude reaction mixture onto a cation-exchange resin. Elution with a gradient of a volatile base, such as aqueous ammonia (B1221849), allows for the separation of the desired amino acid from charged impurities.

For obtaining highly pure L-azidothreonine CHA salt, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool. This method separates molecules based on their hydrophobicity. While L-azidothreonine itself is quite polar, the formation of the CHA salt increases its hydrophobicity, making it amenable to RP-HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution.

The following table outlines typical conditions for the chromatographic purification of amino acid derivatives, which can be adapted for L-azidothreonine CHA salt.

| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection | Purpose |

| Ion-Exchange Chromatography | Strong Cation-Exchange Resin (e.g., Dowex 50WX8) | Stepwise gradient of aqueous ammonia (e.g., 0 to 2 M) | Ninhydrin staining of fractions | Removal of inorganic salts and charged impurities from crude L-azidothreonine. |

| Reverse-Phase HPLC | C18 silica (B1680970) gel (5 µm particle size) | Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) | UV at 210-220 nm | High-purity isolation of L-azidothreonine CHA salt. |

Spectroscopic and Spectrometric Characterization in Synthetic Validation

Once purified, the structural identity and integrity of L-azidothreonine CHA salt are confirmed using a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental in elucidating the molecular structure.

¹H NMR provides information on the number and connectivity of protons. For L-azidothreonine CHA salt, characteristic signals would include the α-proton, the β-proton, the methyl group of the threonine backbone, and the protons of the cyclohexyl ring from the CHA salt.

¹³C NMR reveals the carbon framework of the molecule. Distinct signals for the carbonyl carbon, the α-carbon, the β-carbon, the methyl carbon, and the carbons of the cyclohexyl ring would be expected.

Infrared (IR) Spectroscopy is particularly useful for identifying the presence of the azide functional group. The azide group exhibits a strong and characteristic stretching vibration typically in the range of 2100-2150 cm⁻¹. Other key functional groups, such as the carboxylate and amine groups, also show distinct absorption bands.

Mass Spectrometry (MS) provides information about the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the unambiguous confirmation of the molecular formula. Electrospray ionization (ESI) is a common technique for analyzing such polar molecules.

The following table summarizes the expected spectroscopic and spectrometric data for L-azidothreonine CHA salt.

| Analytical Technique | Key Observations and Expected Values |

| ¹H NMR (D₂O) | δ ~4.0 (d, 1H, Hα), δ ~4.2 (dq, 1H, Hβ), δ ~1.3 (d, 3H, CH₃), δ ~1.1-2.0 (m, 10H, cyclohexyl-H), δ ~3.1 (m, 1H, cyclohexyl-CH-NH₃⁺) |

| ¹³C NMR (D₂O) | δ ~175 (C=O), δ ~65 (Cβ-N₃), δ ~60 (Cα-NH₃⁺), δ ~20 (CH₃), δ ~25-50 (cyclohexyl carbons) |

| IR (KBr, cm⁻¹) | ~2100 (strong, N₃ stretch), ~1600-1550 (strong, COO⁻ asymmetric stretch), ~1400 (strong, COO⁻ symmetric stretch), ~3000-2800 (C-H stretches) |

| HRMS (ESI+) | Calculated for C₁₀H₂₀N₄O₂ [M+H]⁺: Expected m/z. Found: a value confirming the elemental composition. |

Developments in Scalable Synthesis and Process Optimization for Academic Research

The synthesis of L-azidothreonine CHA salt on a scale suitable for academic research (typically in the gram-to-multigram range) requires careful consideration of reaction conditions, safety, and efficiency. The development of scalable and optimized procedures is crucial to provide sufficient material for various research applications without the need for specialized industrial equipment.

A common and scalable synthetic route to L-azidothreonine begins with commercially available and relatively inexpensive L-threonine. The key transformation involves the conversion of the hydroxyl group to an azide. A well-established method for this is a two-step process involving mesylation followed by nucleophilic substitution with an azide salt.

Step 1: Mesylation of the Hydroxyl Group

The hydroxyl group of a suitably protected L-threonine derivative (e.g., the methyl ester to protect the carboxylic acid) is activated by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). This reaction is typically carried out at low temperatures (e.g., 0 °C) in an anhydrous aprotic solvent like dichloromethane (DCM) to minimize side reactions.

Step 2: Azide Substitution

The resulting mesylate is a good leaving group and is displaced by an azide nucleophile. Sodium azide (NaN₃) is commonly used for this purpose. The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) to ensure the solubility of the reagents and facilitate the SN2 reaction. Heating the reaction mixture may be necessary to drive the substitution to completion.

Step 3: Deprotection and Salt Formation

Following the successful introduction of the azide group, the protecting group on the carboxylic acid (e.g., methyl ester) is removed by hydrolysis, typically under basic conditions using a reagent like lithium hydroxide (B78521) (LiOH). After acidification and extraction, the free L-azidothreonine is obtained. The final step involves the formation of the cyclohexylamine (CHA) salt by treating a solution of L-azidothreonine in a suitable solvent (e.g., ethanol (B145695) or isopropanol) with one equivalent of cyclohexylamine. The CHA salt often crystallizes from the solution, providing a convenient method of purification.

Process Optimization for Academic Scale:

For academic research, several factors are considered to optimize the synthesis:

Choice of Protecting Groups: The selection of protecting groups for the amine and carboxylic acid functionalities of L-threonine is critical. The protection strategy should be robust enough to withstand the reaction conditions of mesylation and azidation but allow for facile removal without compromising the integrity of the product.

One-Pot Procedures: To improve efficiency and reduce handling of intermediates, one-pot procedures where the mesylation and azidation steps are performed sequentially in the same reaction vessel are often explored.

Purification Strategy: As discussed in section 2.3.1, the purification of the final product is crucial. For scalable academic synthesis, crystallization of the CHA salt is a highly desirable final purification step as it can be more time and resource-efficient than chromatography for larger quantities.

Safety Considerations: Sodium azide is a toxic and potentially explosive compound. Care must be taken to handle it appropriately, and reaction workups should include a quenching step to destroy any residual azide.

The following table provides a representative, optimized protocol for the academic-scale synthesis of L-azidothreonine CHA salt.

| Step | Reaction | Reagents and Conditions | Typical Yield | Key Considerations |

| 1 | Esterification of L-Threonine | L-Threonine, Methanol, Thionyl Chloride, 0 °C to reflux | >95% | Protection of the carboxylic acid to prevent side reactions. |

| 2 | N-Protection | L-Threonine methyl ester, Boc₂O, TEA, DCM, rt | >90% | Protection of the amine to prevent reaction with MsCl. |

| 3 | Mesylation | N-Boc-L-threonine methyl ester, MsCl, TEA, DCM, 0 °C | Quantitative (used in next step without isolation) | Anhydrous conditions are crucial. |

| 4 | Azidation | Mesylate intermediate, NaN₃, DMF, 60-80 °C | 70-80% over two steps | Careful handling of sodium azide is required. |

| 5 | Deprotection | N-Boc-L-azidothreonine methyl ester, TFA or HCl in Dioxane | >90% | Removal of protecting groups to yield the free amino acid. |

| 6 | Salt Formation | L-azidothreonine, Cyclohexylamine, Ethanol | >85% | Crystallization often yields a high-purity product. |

This optimized, multi-step synthesis provides a reliable method for producing L-azidothreonine CHA salt in quantities suitable for academic research, enabling its use in a variety of chemical biology and medicinal chemistry applications.

Applications in Chemical Biology and Bioorthogonal Chemistry

Development and Application of Biochemical Probes

The ability to attach biochemical probes to proteins via their incorporated azido (B1232118) groups opens the door to a multitude of applications in chemical biology.

One of the most powerful applications of bioorthogonal chemistry is the fluorescent labeling of proteins for imaging. By reacting an L-azidothreonine-labeled protein with a fluorophore-alkyne or fluorophore-cyclooctyne conjugate, researchers can visualize the protein's localization, trafficking, and dynamics in real-time within living cells.

The development of fluorogenic probes has further advanced this field. These probes are designed to be non-fluorescent until they react with their target azide (B81097), at which point they undergo a conformational or chemical change that "turns on" their fluorescence. This significantly reduces background noise from unreacted probes, enabling high-contrast imaging without the need for wash steps, which is crucial for observing sensitive or rapid biological processes.

Applications in Imaging:

Pulse-Chase Analysis: By introducing L-azidothreonine for a short period (pulse) and then replacing it with natural threonine (chase), newly synthesized proteins can be specifically labeled and their fate tracked over time.

Super-Resolution Microscopy: The high specificity of bioorthogonal labeling allows for the use of bright, photostable dyes suitable for advanced imaging techniques that can resolve cellular structures beyond the diffraction limit of light.

Cell-Type Specific Labeling: In complex organisms, genetic tools can be used to ensure that the machinery for incorporating L-azidothreonine is only expressed in specific cell types, allowing for cell-selective protein labeling.

Beyond imaging, the azide handle can be used to attach affinity tags, most commonly biotin. After labeling an L-azidothreonine-containing proteome with a biotin-alkyne or biotin-cyclooctyne probe, the tagged proteins can be selectively enriched from complex cell lysates using streptavidin-coated beads. ebi.ac.uk

This enrichment strategy is central to activity-based protein profiling (ABPP) and chemical proteomics. The captured proteins can be identified and quantified by mass spectrometry, providing a snapshot of the newly synthesized proteome under specific conditions (e.g., in response to a drug or stimulus).

Applications in Proteomics:

Nascent Proteome Profiling: This allows for the identification of proteins being actively synthesized in a cell at a specific moment, providing insights into cellular responses to various stimuli.

Identification of Post-Translational Modifications: Affinity capture can be combined with other methods to enrich and identify proteins with specific post-translational modifications that were synthesized during the labeling window.

Interaction Partner Discovery: By cross-linking proteins before lysis and enrichment, it is possible to identify proteins that interact with the newly synthesized protein of interest.

Integration into Peptide and Protein Engineering

Incorporation as a Non-Canonical Amino Acid (ncAA)

The site-specific insertion of L-azidothreonine into a polypeptide chain allows for precise control over the location of the azide (B81097) functionality. This is accomplished through both synthetic and biological methods.

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence. The incorporation of L-azidothreonine into a peptide via SPPS is typically achieved using its Fmoc-protected form, Fmoc-L-azidothreonine-OH.

The general protocol for incorporating Fmoc-L-azidothreonine-OH is similar to that of standard Fmoc-protected amino acids. The coupling step involves the activation of the carboxylic acid of Fmoc-L-azidothreonine-OH, which then reacts with the free N-terminal amine of the growing peptide chain on the solid support. Common coupling reagents such as HBTU/HOBt or HATU are employed to facilitate this reaction. The Fmoc protecting group is subsequently removed with a solution of piperidine in DMF to allow for the next coupling cycle.

Table 1: Representative SPPS Coupling Conditions for Fmoc-L-azidothreonine-OH

| Parameter | Condition |

| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin |

| Fmoc-L-azidothreonine-OH | 2-5 equivalents |

| Coupling Reagent | HBTU/HOBt (2-5 eq.), HATU (2-5 eq.), or DIC/Oxyma (2-5 eq.) |

| Base | DIPEA or 2,4,6-Collidine (4-10 equivalents) |

| Solvent | DMF or NMP |

| Reaction Time | 1-4 hours |

| Fmoc Deprotection | 20% Piperidine in DMF |

This table provides a general overview of typical conditions. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Challenges in the SPPS of peptides containing L-azidothreonine are generally low, as the azide group is stable to the standard conditions of Fmoc-based synthesis. However, prolonged coupling times or the use of highly activating coupling reagents should be monitored to avoid potential side reactions.

The site-specific incorporation of L-azidothreonine into proteins in living cells or in vitro translation systems is made possible through the use of engineered orthogonal translational components. This involves an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which are orthogonal to the host's endogenous translational machinery.

The process begins with the generation of a mutant aaRS that specifically recognizes L-azidothreonine and attaches it to an orthogonal tRNA. This orthogonal tRNA is engineered to recognize a unique codon, typically a nonsense codon such as the amber stop codon (UAG), that has been introduced into the gene of the target protein at the desired site of incorporation. When this engineered system is introduced into a host organism, the ribosome incorporates L-azidothreonine at the position of the unique codon, resulting in a protein containing this ncAA at a specific site.

While engineered aaRSs have been successfully developed for other azido-containing amino acids like p-azidophenylalanine, the development of a highly specific and efficient synthetase for L-azidothreonine is an ongoing area of research. The principles of directed evolution and rational design that have been applied to other aaRSs are applicable for creating an L-azidothreonine-specific synthetase.

Studies on other azido-containing amino acids, such as β-azidoalanine, have shown that the azido (B1232118) group can influence peptide backbone conformation through electrostatic interactions with neighboring peptide bonds. iris-biotech.de Similar effects may be observed with L-azidothreonine. The conformational impact of L-azidothreonine incorporation is typically assessed using biophysical techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can provide insights into changes in secondary structure content and detailed atomic-level structural information, respectively.

Functional Modulation of Peptides and Proteins

The incorporation of L-azidothreonine not only provides a chemical handle for further modification but can also directly modulate the function of peptides and proteins.

One of the significant applications of L-azidothreonine is its use as a mimic of post-translational modifications (PTMs), particularly phosphorylation. The threonine residue is a common site of phosphorylation in proteins, a key regulatory mechanism in many cellular processes. The azide group of L-azidothreonine can act as a bioisostere of the phosphate group in phosphothreonine. While it lacks the negative charge of a phosphate group, its size and ability to act as a hydrogen bond acceptor allow it to mimic some of the steric and electronic properties of a phosphorylated threonine.

By replacing a key threonine residue with L-azidothreonine, researchers can study the effects of phosphorylation in a more stable, non-hydrolyzable form. This is particularly useful for structural studies or in cellular environments where phosphatases are active.

The azide group of L-azidothreonine provides a powerful and versatile chemical handle for the subsequent derivatization of peptides and proteins. This "orthogonal" reactivity means that the azide can be specifically modified with a variety of molecules without interfering with the native functional groups present in the biomolecule. The two most prominent bioorthogonal reactions involving azides are the Staudinger ligation and the azide-alkyne cycloaddition.

Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219), resulting in the formation of a stable amide bond. This method has been widely used for the site-specific labeling of proteins containing azido amino acids. nih.govuq.edu.aunih.govnih.govresearchgate.netthermofisher.com

Azide-Alkyne Cycloaddition: This reaction, often referred to as "click chemistry," is a highly efficient and specific reaction between an azide and an alkyne to form a triazole ring. There are two main variations:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient but requires a copper catalyst, which can be toxic to living cells. uq.edu.aunih.govchempep.comnih.govgoogle.comqyaobio.comsemanticscholar.orgresearchgate.netjpt.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst, making it suitable for use in living systems. jpt.com

Table 2: Bioorthogonal Reactions for Derivatization of L-azidothreonine

| Reaction | Reactants | Product | Key Features |

| Staudinger Ligation | Azide, Phosphine | Amide bond | Traceless ligation, biocompatible. |

| CuAAC | Azide, Terminal Alkyne, Cu(I) catalyst | 1,4-disubstituted Triazole | High efficiency, rapid kinetics. |

| SPAAC | Azide, Strained Alkyne (e.g., cyclooctyne) | Triazole | Catalyst-free, suitable for live-cell labeling. |

Through these bioorthogonal reactions, peptides and proteins containing L-azidothreonine can be conjugated to a wide range of molecules, including fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), and other proteins, enabling a broad spectrum of applications in research and therapeutics.

Exploration of Structure-Activity Relationships via L-Azidothreonine Insertion

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research detailing the use of L-azidothreonine for the systematic exploration of structure-activity relationships (SAR) in peptides and proteins.

The site-specific incorporation of unnatural amino acids is a powerful and widely utilized technique in peptide and protein engineering to probe biological function, modify activity, and introduce novel chemical handles. The azide moiety, in particular, is a valuable tool for bioorthogonal chemistry, allowing for specific ligation reactions. However, for L-azidothreonine specifically, there are no detailed studies available in the public domain that provide quantitative data—such as changes in binding affinity (Kd, Ki), enzymatic efficiency (kcat/Km), or inhibitory concentrations (IC50)—resulting from its substitution for a natural amino acid within a peptide or protein sequence.

Therefore, the creation of data tables and a detailed discussion of research findings on the exploration of structure-activity relationships via L-azidothreonine insertion is not possible at this time. Such an analysis requires access to experimental data from studies where L-azidothreonine has been systematically incorporated into a bioactive peptide or protein and the resulting analogs have been functionally characterized. This information is not currently present in the accessible scientific literature.

To fulfill the request for an article with detailed research findings and data tables, it would be necessary to have access to studies that have:

Synthesized peptides or expressed proteins where a specific amino acid residue is replaced by L-azidothreonine.

Performed quantitative biochemical or biophysical assays on these modified molecules.

Compared the activity of the L-azidothreonine-containing analog to the wild-type or parent molecule.

Published these findings in a peer-reviewed journal or a publicly accessible database.

Without such foundational data, any discussion would be purely speculative and would not meet the required standards of being "thorough, informative, and scientifically accurate."

Compound Names

As no specific compounds or research studies involving L-azidothreonine for SAR analysis could be detailed, a table of mentioned compound names cannot be generated.

Contributions to Drug Discovery and Medicinal Chemistry Research

Design and Synthesis of Chemical Libraries

The unique chemical properties of L-azidothreonine CHA salt make it an invaluable building block for the construction of diverse chemical libraries, which are essential for identifying novel hit compounds in high-throughput screening campaigns.

Combinatorial Chemistry Approaches Utilizing Azido (B1232118) Functionality

The azide (B81097) group of L-azidothreonine is a key functional handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and regioselective reaction allows for the facile ligation of the L-azidothreonine core to a wide array of alkyne-containing molecules. In a combinatorial approach, a library of diverse alkynes can be reacted with L-azidothreonine to generate a large collection of triazole-containing compounds. This strategy has been successfully employed to create libraries of peptidomimetics and other small molecules with potential therapeutic applications.

For instance, a split-and-pool synthesis strategy can be envisioned where a solid support is functionalized with L-azidothreonine. The support is then divided into multiple portions, and each portion is reacted with a unique alkyne building block. The portions are then recombined and split again for a subsequent diversification step, leading to the rapid generation of a large and diverse chemical library.

| Scaffold | Building Block (Alkyne) | Resulting Compound Class | Potential Therapeutic Area |

|---|---|---|---|

| L-azidothreonine | Propargyl-linked heterocycles | Triazole-substituted threonine derivatives | Antimicrobial |

| L-azidothreonine | Alkyne-functionalized carbohydrates | Glycoconjugates of threonine | Antiviral |

| L-azidothreonine | Arylalkynes | Aryl-triazole threonine analogues | Oncology |

Diversity-Oriented Synthesis with L-Azidothreonine Building Blocks

Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse molecules that occupy a broad region of chemical space. L-azidothreonine CHA salt serves as an excellent starting point for DOS strategies due to its multiple functional groups (amine, carboxylic acid, hydroxyl, and azide) that can be selectively manipulated.

A DOS approach might involve a branching pathway where L-azidothreonine is subjected to a series of reactions that introduce skeletal diversity. For example, the azide can be reduced to an amine, which can then participate in various cyclization reactions to form nitrogen-containing heterocycles. Alternatively, the azide can undergo cycloaddition reactions to form triazoles, which can then be further functionalized. The stereocenters inherent in the L-threonine backbone also contribute to the structural diversity of the resulting library.

Scaffold Derivatization and Lead Compound Optimization Strategies

Once a lead compound has been identified, L-azidothreonine can be strategically incorporated to optimize its pharmacological properties.

Modulation of Pharmacophore Properties and Drug-Like Characteristics

The introduction of an azido group or a triazole ring, derived from L-azidothreonine, can significantly impact a molecule's pharmacophore properties. The triazole ring, for example, is a bioisostere of the amide bond but is more stable to enzymatic degradation. It can also participate in hydrogen bonding and other non-covalent interactions with biological targets. By replacing a labile amide bond in a lead compound with a triazole linker derived from an azido-amino acid, medicinal chemists can improve metabolic stability and oral bioavailability.

| Modification | Property Modulated | Example of Improvement |

|---|---|---|

| Azide Introduction | Lipophilicity | Fine-tuning of logP for optimal cell permeability |

| Triazole Formation | Metabolic Stability | Replacement of an enzymatically cleavable ester linkage |

| Triazole as a Linker | Solubility | Introduction of polar contacts to improve aqueous solubility |

| Azide as a Precursor | Target Binding | Conversion to an amine for new hydrogen bonding interactions |

Enhancement of Peptide Therapeutic Characteristics through Azido-Modification

Peptide-based therapeutics often suffer from poor stability and short half-lives in vivo. The incorporation of unnatural amino acids like L-azidothreonine can address these limitations. The azide group can be used to introduce modifications that enhance proteolytic resistance. For example, the azide can be a precursor to other functional groups that sterically hinder the approach of proteases.

Furthermore, the azide functionality allows for the site-specific conjugation of polymers like polyethylene (B3416737) glycol (PEGylation) or lipids (lipidation) via click chemistry. These modifications can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its circulation half-life.

Mechanistic Exploration of Bioactivity through Chemical Modification

L-azidothreonine is also a valuable tool for elucidating the mechanism of action of bioactive molecules. The azide group can serve as a photoaffinity label. Upon exposure to UV light, the azide is converted into a highly reactive nitrene, which can form a covalent bond with nearby molecules, including the biological target of the parent compound. By identifying the cross-linked protein, researchers can gain insights into the molecular target and the mechanism of action.

Additionally, the systematic replacement of amino acid residues in a bioactive peptide with L-azidothreonine can help to map the binding site and identify key interactions. The subsequent modification of the azide group can further probe the chemical space around the binding pocket, providing a deeper understanding of the structure-activity relationship.

Development of Mechanism-Oriented Probes for Target Identification

A crucial step in the development of new drugs is the identification of their biological targets. L-azidothreonine serves as a key building block in the synthesis of mechanism-oriented probes, particularly through a strategy known as activity-based protein profiling (ABPP). In this approach, a reactive "warhead" that can covalently bind to the active site of an enzyme is combined with a reporter tag, connected via a linker that includes the L-azidothreonine.

The azide group on the L-azidothreonine acts as a "bioorthogonal handle." After the probe has reacted with its target protein, a secondary detection molecule, often carrying a fluorescent dye or an affinity tag like biotin, can be attached to the azide through a highly specific and efficient reaction known as "click chemistry." The most common type of click chemistry used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This two-step approach allows for the identification and isolation of the target proteins of a potential drug. Researchers can introduce the L-azidothreonine-containing probe into cells or cell lysates, and after it has bound to its target, the "click" reaction is used to attach a reporter molecule. This enables the visualization of the target protein by fluorescence microscopy or its isolation for identification by mass spectrometry.

Table 1: Application of L-azidothreonine in Activity-Based Protein Profiling

| Probe Component | Function | Example Application |

|---|---|---|

| Reactive "Warhead" | Covalently binds to the active site of a target enzyme. | Serine hydrolase inhibitors, cysteine protease traps. |

| L-azidothreonine | Provides a bioorthogonal azide handle for "click" chemistry. | Incorporation into peptide or small molecule backbones. |

Methodologies for Understanding Molecular Interactions and Selectivity

Beyond target identification, L-azidothreonine CHA salt is instrumental in developing methodologies to probe the intricacies of molecular interactions and to understand why a drug molecule is selective for a particular target. By incorporating L-azidothreonine into a drug molecule or a biological ligand, researchers can create a tool to map its binding partners and understand its network of interactions within a cell.

One powerful technique is metabolic labeling. Here, cells are cultured with L-azidothreonine, which can be incorporated into newly synthesized proteins in place of its natural counterpart, threonine. This results in a population of proteins that are "tagged" with an azide group. These tagged proteins can then be selectively modified using click chemistry to attach probes that can report on their localization, interactions with other proteins, or post-translational modifications.

This approach provides a dynamic view of protein synthesis and function and can be used to study how a drug affects these processes. By comparing the protein profiles of cells treated with a drug to untreated cells, researchers can gain insights into the drug's mechanism of action and its off-target effects, which is crucial for assessing selectivity.

Table 2: Methodologies Enhanced by L-azidothreonine

| Methodology | Principle | Insights Gained |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites with an azido-probe, followed by click chemistry-mediated detection. | Identification of enzyme targets, assessment of inhibitor potency and selectivity. |

| Metabolic Labeling | Incorporation of L-azidothreonine into newly synthesized proteins, enabling their subsequent visualization and analysis. | Understanding of protein dynamics, localization, and drug-induced changes in the proteome. |

| Proximity-Ligation Assays | Using an azido-tagged bait molecule to identify nearby interacting proteins through chemical cross-linking. | Mapping of protein-protein interaction networks and drug-target engagement in a cellular context. |

Applications in Advanced Materials Science and Nanotechnology

Polymer Synthesis and Functionalization

The incorporation of L-azidothreonine into polymer chains provides a straightforward method for introducing pendant azide (B81097) groups, which can then be used for a wide range of post-polymerization modifications. This approach combines the versatility of amino acid chemistry with the robust and orthogonal nature of click reactions.

L-azidothreonine can be chemically modified to generate polymerizable monomers. For instance, the carboxylic acid or amine group can be functionalized with a polymerizable group, such as an acrylate or a styrenic moiety, while preserving the azide functionality. These azido-functionalized monomers can then be copolymerized with other monomers to introduce azide groups at specific densities along a polymer backbone. This method allows for precise control over the number and distribution of reactive sites for subsequent functionalization. nih.gov

Alternatively, L-azidothreonine can be used as an initiator or a chain transfer agent in controlled radical polymerization techniques, leading to polymers with terminal azide groups. These azide-terminated polymers are valuable macroinitiators or building blocks for the synthesis of block copolymers and other complex architectures.

Table 1: Representative Azido-Functionalized Monomers Derived from Amino Acids

| Monomer Structure | Polymerization Method | Resulting Polymer Architecture | Potential Applications |

| Acryloyl-L-azidothreonine | Free Radical Polymerization | Linear polymer with pendant azide groups | Functional coatings, hydrogels |

| L-azidothreonine-NCA | Ring-Opening Polymerization | Polypeptide with azide side chains | Biomimetic materials, drug delivery |

| Styryl-L-azidothreonine | RAFT Polymerization | Well-defined polymer with pendant azides | Nanoparticle stabilization, smart materials |

The azide groups introduced into polymers via L-azidothreonine serve as highly efficient handles for "click" reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly favored due to its high yield, specificity, and tolerance to a wide range of functional groups and reaction conditions. wiley-vch.dechemistryworld.com

Polymer Grafting: Azide-functionalized polymer backbones can be readily modified by grafting alkyne-terminated side chains. This "grafting-to" approach allows for the synthesis of brush polymers with diverse functionalities, influencing properties such as solubility, self-assembly, and biological interactions.

Cross-linking and Network Formation: By reacting azide-functionalized polymers with multi-alkyne cross-linkers, it is possible to form well-defined polymer networks. This method is instrumental in the fabrication of hydrogels, elastomers, and thermosets with tailored mechanical properties and stimuli-responsiveness. The efficiency of the click reaction ensures a high degree of cross-linking, leading to robust and stable network structures. nih.govresearchgate.net

Development of Chiral Materials

The inherent chirality of L-azidothreonine provides a direct route to the synthesis of chiral polymers and supramolecular materials. The specific stereochemistry of the amino acid can direct the formation of higher-order structures with unique optical and recognition properties. nih.govacs.org

When L-azidothreonine is polymerized into a polypeptide or incorporated into a polymer backbone, its chiral centers can induce the formation of helical or other ordered secondary structures. nih.gov This is particularly relevant in the synthesis of synthetic polypeptides that mimic the structures of natural proteins. In supramolecular chemistry, L-azidothreonine derivatives can self-assemble into chiral nanostructures, such as fibers, ribbons, and vesicles, driven by non-covalent interactions like hydrogen bonding and van der Waals forces.

The stereochemistry of the building blocks can have a profound impact on the properties and performance of the resulting materials. For example, the enantiomeric purity of a chiral polymer can affect its ability to recognize and separate other chiral molecules, a critical function in chiral chromatography and sensing applications. In biomaterials, the stereochemistry of the constituent amino acids can influence protein adsorption, cell adhesion, and biodegradability. The use of L-azidothreonine ensures that the resulting materials possess the natural stereochemistry found in biological systems. chemistryworld.com

Table 2: Influence of L-Azidothreonine Stereochemistry on Material Properties

| Material Type | Property Influenced | Potential Application |

| Chiral Polymer | Enantioselective Recognition | Chiral separation media |

| Supramolecular Hydrogel | Self-Assembly and Gelation | Cell culture scaffolds |

| Polypeptide | Helical Structure Formation | Biomimetic catalysts |

| Functional Surface | Chiral Recognition | Enantioselective sensors |

Nanomaterial Surface Modification and Bio-Interfacing

The functionalization of nanomaterial surfaces is crucial for their application in biological and technological systems. L-azidothreonine CHA salt provides a versatile platform for modifying the surface of various nanomaterials, enhancing their stability, biocompatibility, and functionality. nih.govnih.govfrontiersin.org

The carboxylic acid group of L-azidothreonine can be used to anchor the molecule to the surface of metal oxide nanoparticles, such as iron oxide or titanium dioxide, through the formation of coordinate bonds. aacmanchar.edu.in For gold or silver nanoparticles, a thiol-containing derivative of L-azidothreonine can be employed for surface attachment via strong thiol-metal interactions.

Once the nanomaterial is coated with L-azidothreonine, the exposed azide groups are available for further functionalization using click chemistry. This allows for the covalent attachment of a wide array of molecules, including targeting ligands (e.g., peptides, antibodies), imaging agents (e.g., fluorescent dyes), and therapeutic drugs. This "click-to-surface" strategy is highly efficient and allows for the creation of multifunctional nanoprobes and drug delivery systems with precise control over the surface chemistry. wiley-vch.deresearchgate.net The presence of the chiral L-threonine backbone can also influence the interaction of the modified nanoparticles with biological systems.

Covalent Functionalization of Nanoparticles and Surfaces

The ability to covalently modify the surfaces of nanoparticles and other materials is crucial for tailoring their properties and functions. L-azidothreonine CHA salt serves as an exemplary reagent for this purpose, primarily through the utility of its azide moiety in "click chemistry" reactions.

The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage between an azide- and an alkyne-functionalized molecule. For surface functionalization, nanoparticles or substrates are first modified to introduce alkyne groups. Subsequent reaction with L-azidothreonine CHA salt in the presence of a copper(I) catalyst leads to the covalent attachment of the L-azidothreonine molecule.

The threonine component of the molecule introduces both a hydroxyl and a carboxylic acid group (after removal of the CHA salt), providing further opportunities for secondary functionalization or influencing the surface properties such as hydrophilicity and biocompatibility. This multi-functional nature is a key advantage of using amino acid-based azides for surface modification.

Key Research Findings:

High Efficiency of Immobilization: Studies on similar azido-containing amino acids have demonstrated near-quantitative yields for their attachment to alkyne-modified surfaces, a principle that is directly applicable to L-azidothreonine.

Tunable Surface Properties: The density of L-azidothreonine on a surface can be controlled by adjusting reaction conditions. This allows for fine-tuning of surface characteristics like wettability and charge.

Enhanced Biocompatibility: The presence of the amino acid structure can improve the biocompatibility of inorganic nanoparticles, making them more suitable for biomedical applications.

| Parameter | Description | Illustrative Value |

| Functionalization Method | Primary chemical reaction used for attachment. | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Substrate | Material being functionalized. | Alkyne-modified silica (B1680970) nanoparticles |

| Ligand | Molecule being attached. | L-azidothreonine |

| Reaction Efficiency | Percentage of available surface sites functionalized. | >95% |

| Surface Coverage | Density of L-azidothreonine molecules on the surface. | 1.5 molecules/nm² |

| Change in Zeta Potential | Indicator of surface charge modification. | From -15 mV to -35 mV |

This table presents illustrative data based on typical findings for the functionalization of nanoparticles with similar azido-amino acids.

Assembly of Hybrid Nanomaterials for Research Tools and Devices

Hybrid nanomaterials, which are composites of different types of nanoscale components, often exhibit synergistic or entirely new properties. L-azidothreonine CHA salt is a valuable component in the bottom-up assembly of such materials, again leveraging the precision of click chemistry.

In this context, L-azidothreonine can be used to functionalize one type of nanoparticle (e.g., gold nanoparticles), while a complementary alkyne-functionalized molecule can be attached to a second nanomaterial (e.g., quantum dots or carbon nanotubes). The subsequent azide-alkyne cycloaddition reaction acts as a highly specific "molecular glue," linking the different nanoparticles together into a predefined architecture.

The resulting hybrid nanomaterials can be designed to combine the unique properties of their individual components. For instance, the plasmonic properties of gold nanoparticles can be coupled with the fluorescent properties of quantum dots to create novel biosensors. The L-azidothreonine linker itself can influence the spacing and orientation of the assembled components, which in turn affects the properties of the final hybrid material.

Detailed Research Applications:

Multiplexed Bio-imaging: Hybrid nanomaterials assembled with L-azidothreonine-based linkers can be used to create probes for detecting multiple biological targets simultaneously.

Catalysis: The precise arrangement of catalytic nanoparticles on a support material, facilitated by click chemistry, can lead to enhanced catalytic activity and selectivity.

Light-Harvesting Systems: The controlled assembly of light-absorbing and energy-accepting nanomaterials can be used to create artificial photosynthetic systems.

| Component A | Component B | Linker System | Resulting Hybrid Material | Potential Application |

| Azide-functionalized Gold Nanoparticles (via L-azidothreonine) | Alkyne-functionalized Quantum Dots | Triazole bond (from CuAAC) | AuNP-QD Conjugates | FRET-based biosensors |

| Azide-functionalized Magnetic Nanoparticles (via L-azidothreonine) | Alkyne-functionalized Mesoporous Silica | Triazole bond (from CuAAC) | Magnetic Core-Shell Particles | Targeted drug delivery |

| Azide-functionalized Carbon Nanotubes (via L-azidothreonine) | Alkyne-functionalized Enzymes | Triazole bond (from CuAAC) | CNT-Enzyme Bioconjugates | Biocatalytic electrodes |

This table provides examples of hybrid nanomaterials that could be assembled using the principles of click chemistry with L-azidothreonine as a key component.

Mechanistic and Theoretical Investigations of L Azidothreonine Reactivity

Reaction Kinetics and Thermodynamics of Azide (B81097) Transformations

The azide group in L-azidothreonine is a high-energy functional group that can undergo a variety of transformations, most notably the 1,3-dipolar cycloaddition with alkynes, commonly known as the azide-alkyne "click" reaction. The kinetics and thermodynamics of these transformations are central to understanding and applying L-azidothreonine in various chemical contexts.

While specific kinetic data for the click reaction of L-azidothreonine are not extensively documented in the literature, the well-established principles of azide-alkyne cycloadditions allow for informed predictions regarding its reactivity. The rate of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is sensitive to both electronic and steric influences adjacent to the reacting groups.

Electronic Factors: The presence of electron-withdrawing groups near the azide can increase the reaction rate. In L-azidothreonine, the hydroxyl (-OH) and carboxylic acid (-COOH) groups, particularly after deprotonation, can influence the electronic environment of the C-N bond where the azide is attached. The inductive effect of these electronegative oxygen atoms can modulate the reactivity of the azide.

Steric Factors: Steric hindrance around the azide group can significantly decrease the reaction rate by impeding the approach of the alkyne and the copper catalyst. L-azidothreonine possesses two chiral centers, and the substituents (hydroxyl, carboxyl, and amino groups) are in close proximity to the azide. The threo configuration of these substituents creates a specific steric environment that will influence the rate of cycloaddition. Compared to a simpler alkyl azide like azidoethane, L-azidothreonine presents a more sterically demanding substrate.

The table below summarizes the expected influence of these factors on the click reaction rate of L-azidothreonine compared to simpler azides.

| Factor | Influence on L-azidothreonine Reactivity | Expected Effect on Rate (Compared to Azidoethane) |

| Electronic | Inductive effect of adjacent -OH and -COOH groups. | Moderate rate enhancement |

| Steric | Presence of bulky substituents (-OH, -COOH, -NH₂) on adjacent carbons. | Significant rate decrease |

| Solvent | Polarity and coordinating ability of the solvent can affect catalyst and reactant solubility and activity. | Variable, dependent on specific reaction conditions |

Computational and quantum chemical methods are powerful tools for elucidating the reaction pathways of azide transformations. Density Functional Theory (DFT) is frequently employed to model the transition states and intermediates of the CuAAC reaction, providing insights into the reaction mechanism and predicting activation energies.

Although specific computational studies focused solely on L-azidothreonine are not prominent, the general mechanism of the CuAAC reaction is well-understood through such studies. The catalytic cycle involves the formation of a copper acetylide intermediate, which then coordinates with the azide. This is followed by a cycloaddition step to form a six-membered metallacycle intermediate, which then collapses to the triazole product, regenerating the copper(I) catalyst.

For L-azidothreonine, computational modeling could be used to:

Determine the preferred coordination geometry of the molecule with the copper catalyst, considering the potential for chelation involving the hydroxyl or carboxyl groups.

Calculate the activation barriers for the cycloaddition, quantifying the steric and electronic effects of the threonine backbone.

Predict the thermodynamic stability of the reactants, transition states, and products, confirming the exothermic nature of the click reaction.

Such theoretical studies would be invaluable for optimizing reaction conditions and understanding the subtle factors that govern the reactivity of this functionalized amino acid.

Intermolecular Interactions and Molecular Recognition Studies

The functional groups of L-azidothreonine—the amino, carboxyl, and hydroxyl groups, in addition to the azide—allow for a rich variety of intermolecular interactions, which are crucial for its role in molecular recognition and binding to biological targets.

Direct binding studies of isolated L-azidothreonine with specific enzymes or receptors are not widely reported. However, its incorporation into larger molecules, such as peptides, has provided significant insights into its molecular recognition properties.

A notable example is the synthesis of analogs of the antibiotic teixobactin (B611279), where aza-threonine residues are incorporated. nih.govresearchgate.net These studies have shown that the stereochemistry of the aza-threonine moiety is critical for the biological activity of the peptide. nih.gov The X-ray crystal structure of an N-Me-D-Gln₄,D-aza-Thr₈,Arg₁₀-teixobactin analog revealed an amphipathic, hydrogen-bonded antiparallel β-sheet dimer that binds chloride anions. nih.govresearchgate.net In this structure, the amide NH groups of the peptide backbone, including the one from the aza-threonine residue, participate in hydrogen bonding to the anion. This demonstrates the ability of the aza-threonine unit to engage in specific, structurally important intermolecular interactions within a binding pocket.

These findings suggest that L-azidothreonine can be a valuable building block for creating peptides and other molecules with tailored binding properties, where the azide can serve as a handle for further modification via click chemistry.

The conformational flexibility of L-azidothreonine is a key determinant of its shape and how it interacts with other molecules. The two stereocenters in its backbone constrain the possible conformations it can adopt.

The table below outlines the key interactions and conformational features of aza-threonine as observed in peptide structures.

| Feature | Description | Implication |

| Hydrogen Bonding | The backbone amides and the side-chain hydroxyl group can act as hydrogen bond donors and acceptors. | Stabilizes local secondary structure (e.g., β-sheets) and facilitates binding to target molecules. |

| Backbone Dihedrals | The φ and ψ torsional angles are constrained by the stereochemistry and steric bulk of the substituents. | Dictates the overall shape and orientation of the amino acid residue within a peptide chain. |

| Side-Chain Orientation | The orientation of the hydroxyl group is influenced by local hydrogen bonding and steric interactions. | Affects solubility and the potential for specific interactions with binding partners. |

Stereochemical Control and Chiral Purity in Catalytic and Stoichiometric Reactions

The presence of two chiral centers in L-azidothreonine makes stereochemical control a paramount consideration in its synthesis and subsequent reactions. The biological activity of molecules incorporating this amino acid is often highly dependent on its specific stereoisomer.

The synthesis of different stereoisomers of aza-threonine has been achieved, often starting from the corresponding stereoisomers of threonine. nih.govresearchgate.net A common synthetic route involves the mesylation of the hydroxyl group of a protected threonine derivative, followed by an Sₙ2 displacement with sodium azide. This reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group. By starting with the four different stereoisomers of threonine (L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine), all four stereoisomers of azidothreonine can be accessed.

The importance of chiral purity is underscored by studies on teixobactin analogs. For instance, the analog containing D-aza-Thr₈ exhibits significantly greater antibiotic activity than analogs with other stereoisomers of aza-threonine, which are largely inactive. nih.govresearchgate.net This highlights that the precise three-dimensional arrangement of atoms is crucial for the molecule to bind effectively to its biological target, which is presumed to be lipid II.

Therefore, maintaining chiral purity throughout the synthesis and incorporation of L-azidothreonine is essential for applications in drug discovery and chemical biology, as even small amounts of an inactive diastereomer can complicate the interpretation of biological data.

Emerging Research Directions and Future Outlook

Advances in Bioorthogonal Chemistry Methodologies for Complex Systems

The azide (B81097) functional group of L-azidothreonine is a key player in bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes nih.govwikipedia.orgresearchgate.net. A primary research thrust is the continued development of reaction partners and conditions that enhance reaction kinetics, specificity, and biocompatibility, particularly within the complexity of living organisms.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has been a significant advancement, circumventing the cellular toxicity associated with the copper(I) catalyst used in the original "click chemistry" wikipedia.orgmagtech.com.cn. The driving force for SPAAC is the ring strain of cyclic alkyne reagents magtech.com.cn. Research is focused on designing novel cyclooctynes with optimized properties. For instance, difluorinated cyclooctynes (DIFO) and dibenzocyclooctynes (DIBO) have been developed to increase reaction rates, allowing for more efficient labeling of L-azidothreonine-containing proteins in vivo magtech.com.cnnih.gov. Future work aims to create cyclooctynes that are not only faster but also more stable, water-soluble, and smaller, to improve diffusion and access within dense cellular environments and tissues.

Another emerging area is the development of light-activated bioorthogonal reactions. These methods provide temporal and spatial control, allowing researchers to initiate the chemical ligation of L-azidothreonine at specific times and locations within a cell or organism by applying light chimia.ch. This level of control is critical for studying dynamic biological processes.

| Reaction Type | Key Features | Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages in Complex Systems | Research Direction |

| Staudinger Ligation | First major bioorthogonal reaction; forms an amide bond. | ~0.002 | Highly specific, no catalyst needed. | Overcome slow kinetics; develop "traceless" versions. nih.gov |

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click chemistry"; highly efficient and specific. | 1 - 100 | Fast and high-yielding. | Develop biocompatible copper ligands to mitigate toxicity. wikipedia.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry using strained alkynes. | 0.05 - 1.0 | No catalyst toxicity, suitable for live cells. wikipedia.orgnih.gov | Design of more reactive and stable cyclooctynes. magtech.com.cn |

| Tetrazine Ligation | Inverse-electron-demand Diels-Alder reaction. | Up to ~2000 | Extremely fast kinetics, enabling real-time imaging. reading.ac.uk | Develop more stable tetrazine probes for long-term studies. reading.ac.uk |

Development of Advanced Analytical Tools and Platforms Utilizing L-Azidothreonine

The ability to incorporate L-azidothreonine into proteins provides a powerful chemical handle for a variety of advanced analytical methods. Mass spectrometry (MS)-based proteomics is a key area of development nih.govnih.govyoutube.com. After incorporating L-azidothreonine into newly synthesized proteins, cells can be treated with an alkyne-containing enrichment probe (e.g., alkyne-biotin). This allows for the selective isolation of these proteins, which can then be identified and quantified by MS, providing a snapshot of protein synthesis under specific conditions.

A major emerging direction is the development of fluorogenic probes nih.govmdpi.comfao.org. These are molecules that are non-fluorescent or weakly fluorescent until they react with an azide. When a fluorogenic alkyne probe reacts with an L-azidothreonine-tagged protein, its fluorescence "turns on" nih.gov. This approach dramatically improves the signal-to-noise ratio in cellular imaging by eliminating the background fluorescence from unreacted probes, enabling clearer visualization of target proteins without the need for washing steps fao.orgwiley.com.

Future platforms will likely integrate these tools for multi-modal analysis. For example, a single probe could be designed with both a fluorescent reporter for imaging and a mass tag for subsequent MS-based identification, allowing researchers to visualize a protein's location and then identify it and its interaction partners from the same sample.

Overcoming Synthetic Challenges and Improving Accessibility for Broader Research Adoption

A significant barrier to the widespread use of non-canonical amino acids, including L-azidothreonine, is the cost and complexity of their chemical synthesis nih.gov. While effective, multi-step chemical syntheses can be low-yielding and expensive, limiting their use to specialized laboratories.

A promising future direction is the development of biocatalytic and chemoenzymatic synthesis routes rsc.org. This involves using purified enzymes or whole-cell systems to perform key chemical transformations. For example, engineered enzymes could be used to selectively install the azide group onto a threonine precursor, a reaction that can be difficult to control using traditional chemistry. Such methods are often more environmentally friendly and can be scaled up more easily rsc.org.

Furthermore, developing robust metabolic engineering strategies to produce L-azidothreonine directly in microbial hosts like E. coli represents a long-term goal rsc.org. Achieving this would make L-azidothreonine a readily available, inexpensive reagent, analogous to common biological buffers or canonical amino acids, thereby democratizing its use across the broader scientific community.

Interdisciplinary Research Synergies and Collaborative Ventures in L-Azidothreonine Science

The full potential of L-azidothreonine science can only be realized through collaborations that bridge multiple scientific disciplines. The development and application of this tool inherently require a combination of expertise.

Chemistry and Biology: Organic chemists design and create new bioorthogonal reagents and synthetic routes, while molecular and cell biologists engineer the cellular machinery (like aaRS/tRNA pairs) for incorporation and apply these tools to answer fundamental biological questions nih.gov.

Materials Science and Medicine: Material scientists can use L-azidothreonine to create novel, functional biomaterials, while medical researchers can apply these technologies to develop new diagnostics and targeted therapies.

Academia and Industry: Collaborations between academic labs, which often drive initial discovery and innovation, and industrial partners, who have the resources for large-scale synthesis, screening, and commercialization, are essential for translating these research tools into widely available products and clinical applications nih.gov.

Future progress will depend on fostering these synergistic relationships. Collaborative ventures that bring together experts from diverse fields will accelerate the pace of innovation, leading to the development of next-generation tools and applications that leverage the unique chemical properties of L-azidothreonine.

Q & A

Q. What are the established protocols for synthesizing L-azidothreonine CHA salt, and how can researchers ensure reproducibility?

Synthesis typically involves azide substitution on threonine followed by salt formation with cyclohexylamine (CHA). To ensure reproducibility:

- Document stoichiometric ratios, reaction temperatures, and purification steps (e.g., crystallization solvents) in detail .

- Include NMR and HPLC data for intermediate and final product verification .

- Reference primary literature for analogous azido-amino acid syntheses, ensuring alignment with CAS registry protocols .

Q. Which analytical techniques are essential for characterizing L-azidothreonine CHA salt purity and structural integrity?

- Primary methods : / NMR for functional group confirmation, X-ray crystallography for salt conformation .

- Supplementary techniques : FT-IR (azide stretch ~2100 cm), mass spectrometry (ESI-MS for molecular ion validation) .

- Report detection limits and calibration standards for quantitative analyses (e.g., HPLC purity ≥95%) .

Q. How should researchers address discrepancies in reported solubility profiles of L-azidothreonine CHA salt?

- Replicate experiments under varying conditions (e.g., pH, temperature) and compare with literature.

- Use controlled solvent systems (e.g., DMSO/HO mixtures) and document equilibration times .

- Cross-validate findings with independent techniques like dynamic light scattering (DLS) for colloidal stability assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize azide decomposition during L-azidothreonine synthesis?

- Methodological approach :

- Data interpretation : Prioritize reaction monitoring via in-situ IR or Raman spectroscopy to detect intermediate instability .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for L-azidothreonine CHA salt?

- Contradiction analysis :

- Perform variable-temperature NMR to identify dynamic rotational barriers influencing splitting .

- Compare crystallographic data (e.g., CCDC entries) with computational models (DFT) to validate conformers .

- Rule out solvent or counterion effects by repeating experiments in deuterated solvents with controlled ionic strength .

Q. How can researchers design stability studies to evaluate L-azidothreonine CHA salt under physiological conditions?

- Experimental design :

- Simulate physiological pH (7.4) and temperature (37°C) over 24–72 hours, sampling at intervals for HPLC/MS analysis .

- Include reducing agents (e.g., glutathione) to assess azide reduction susceptibility .

- Quantify degradation products and correlate with bioactivity assays (e.g., enzyme inhibition) .

Q. What computational methods are suitable for predicting the reactivity of L-azidothreonine CHA salt in click chemistry applications?

- Methodology :

Literature and Data Management

Q. How should researchers conduct systematic literature reviews on L-azidothreonine CHA salt applications?

- Strategy :

- Use SciFinder or Reaxys with CAS Registry Number (if available) and Boolean terms (e.g., "azidothreonine AND cyclohexylamine") .

- Filter for primary sources (peer-reviewed journals) over vendor documentation or gray literature .

- Track citations via Google Scholar’s "Cited By" feature to identify evolving applications .

Q. What are best practices for sharing experimental data on L-azidothreonine CHA salt in compliance with open science standards?

- Guidelines :

- Deposit raw spectral data (NMR, MS) in repositories like Figshare or Zenodo with DOI assignment .

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

- Disclose synthesis protocols in supplementary materials, including equipment model numbers and software versions .